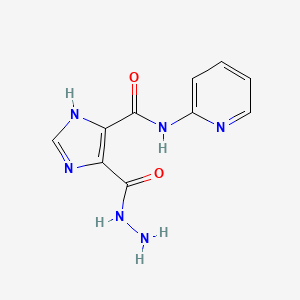

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide

Vue d'ensemble

Description

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-2-yl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted imidazole or pyridine derivatives .

Applications De Recherche Scientifique

Antiviral Activity

One of the most notable applications of 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide is its role as an inhibitor of HIV-1 integrase. Research has demonstrated that this compound effectively inhibits the interaction between HIV-1 integrase and LEDGF/p75, which is crucial for viral replication. In a study by Serrao et al., it was shown that this class of inhibitors could potentially overcome resistance mutations seen in clinical settings .

Cancer Research

The compound's ability to modulate various biological pathways makes it a candidate for cancer therapeutics. Preliminary studies suggest that imidazole derivatives can exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

Biochemical Testing

Biochemical assays have been conducted to assess the compound's efficacy:

- Cellular Assays : Evaluated the cytotoxicity and selectivity towards cancer cells compared to normal cells.

- Pharmacokinetic Studies : Investigated absorption, distribution, metabolism, and excretion (ADME) profiles to understand the compound's behavior in biological systems.

Mécanisme D'action

The mechanism of action of 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: Similar in structure but with a triazole ring instead of an imidazole ring.

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-pyrazole-5-carboxamide: Similar but with a pyrazole ring instead of an imidazole ring.

Uniqueness

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

4-(Hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide, also known as compound 1719, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

- IUPAC Name : 5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide

- Molecular Formula : C10H10N6O2

- Canonical SMILES : NNC(=O)c1[nH]cnc1C(=O)Nc1ccccn1

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial activity. For instance, compounds derived from imidazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy of this compound has been evaluated in comparative studies.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1719 | S. aureus | 15 | Jain et al. |

| 1719 | E. coli | 12 | Sharma et al. |

Antifungal Activity

The compound has also shown promise as an antifungal agent. In vitro assays have indicated its potential against common fungal pathogens.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1719 | Candida albicans | 8 µg/mL | Umesha et al. |

| 1719 | Aspergillus niger | 16 µg/mL | Umesha et al. |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have focused on its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound exhibited significant cytotoxicity when used in combination with doxorubicin.

| Treatment | IC50 (µM) |

|---|---|

| Doxorubicin | 5 |

| Compound 1719 + Doxorubicin | 2 |

The results suggest a synergistic effect, enhancing the overall efficacy against cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which may explain the compound's diverse pharmacological effects.

Propriétés

IUPAC Name |

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-3-1-2-4-12-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPSMMVOCVGVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330153 | |

| Record name | 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326903-28-0 | |

| Record name | 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.